N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound features a cyclopropyl group attached to a thiadiazole ring, which is further connected to a 3-methylbenzamide moiety. Thiadiazoles are known for their diverse biological activities, making this compound of interest in various scientific fields including chemistry, biology, and medicine.
This compound can be synthesized through established chemical methods that involve the formation of the thiadiazole ring and subsequent modifications to introduce the cyclopropyl and benzamide groups. It is commercially available from various chemical suppliers, such as BenchChem and EvitaChem.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is classified as a heterocyclic compound due to the presence of the thiadiazole ring. It also falls under the category of pharmaceutical intermediates and potential therapeutic agents due to its biological activity.
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide typically involves several key steps:
These methods may be optimized for industrial production to enhance yield and purity, often employing automated synthesis equipment.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has a distinct molecular structure characterized by:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions:
These reactions often require specific conditions such as organic solvents and temperature control to ensure desired outcomes.
The mechanism of action for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is linked to its interaction with biological targets:
Relevant data on melting point, boiling point, and specific reactivity profiles would typically be determined through experimental studies but are not specified in available literature.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide has several applications across various fields:
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and unique physicochemical properties. This five-membered heterocycle, containing sulfur and two nitrogen atoms, exhibits high aromaticity, metabolic stability, and in vivo persistence, making it an ideal framework for drug design [5] [10]. Its electronic configuration allows it to act as a "hydrogen-binding domain" and a "two-electron donor system," facilitating strong interactions with biological targets [10]. The ring system's planar geometry (bond angle: 86.4°–114.6°) and bond lengths (C–S: 1.721 Å, C–N: 1.302–1.371 Å) enable π-stacking and dipole-dipole interactions with protein residues [10].
Table 1: Pharmacological Activities of 1,3,4-Thiadiazole Derivatives
Biological Activity | Key Compounds | Mechanistic Insights |
---|---|---|
Antiviral | CP-TBA derivatives [2] | HBV capsid assembly modulation |
Anticancer | Quinazoline conjugates [8] | VEGFR-2 inhibition, tubulin polymerization disruption |
Enzyme Inhibition | 6o, 6p [3] | Aldose reductase (KI: 15.39–23.86 nM) |
Antibacterial | Bis-sulfonamides [4] | Carbonic anhydrase inhibition (hCA IX: 23–79 nM) |
Recent studies emphasize its role in multi-targeted therapies, particularly against oncological and viral targets. For instance, thiadiazole-quinazoline-urea hybrids demonstrate potent VEGFR-2 inhibition, disrupting angiogenesis in breast cancer models (MCF7 IC₅₀: <10 µM) [8]. Similarly, thioureidobenzamide (TBA) derivatives like 17e exhibit nanomolar efficacy against hepatitis B virus by accelerating capsid assembly (EC₅₀: 0.033 µM) [2].
The cyclopropyl group serves as a bioisostere for phenyl rings, conferring distinct advantages in drug design. Its high bond dissociation energy (106 kcal/mol) enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes [6] [9]. The ring strain (27.5 kcal/mol) and planar rigidity optimize hydrophobic interactions with target proteins, while its stereoelectronic properties improve solubility by disrupting crystal packing [6] [9].
Benzamide derivatives, conversely, provide a versatile hydrogen-bonding platform. The carbonyl group acts as a hydrogen-bond acceptor, while the meta-substituted methyl group in N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide enhances lipophilicity (logP: ~3.2), promoting membrane permeability [1] [8]. This moiety is pivotal in kinase inhibitors (e.g., sorafenib) and antiviral agents, where it anchors interactions with ATP-binding pockets or viral core proteins [8] [9].
Table 2: Effects of Cyclopropyl and Benzamide Moieties on Drug Properties
Property | Cyclopropyl Contribution | Benzamide Contribution |
---|---|---|
Metabolic Stability | ↑ (Resistance to oxidation) [6] | Variable (depends on substituents) |
Solubility | ↑ (Reduced crystal packing) [6] | ↓ (Increased crystallinity) |
Target Affinity | Hydrophobic interactions [9] | Hydrogen bonding [8] |
3D Complexity | High (chiral center introduction) | Low (planar structure) |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: